Tamsulosin Sulfonic Acid-d4 is a deuterated form of Tamsulosin Sulfonic Acid, which is primarily used as a pharmaceutical compound. It is an alpha-1 adrenergic receptor antagonist that is primarily indicated for the treatment of benign prostatic hyperplasia (BPH). This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, enhancing its stability and allowing for more precise pharmacokinetic studies.
Tamsulosin Sulfonic Acid-d4 can be synthesized through various chemical methods, often involving the modification of existing Tamsulosin compounds. The compound's synthesis and characterization are crucial for its application in scientific research and drug development.
Tamsulosin Sulfonic Acid-d4 belongs to the class of sulfonic acids and is categorized as a pharmaceutical intermediate. Its chemical structure allows it to function effectively as a therapeutic agent, particularly in urology.
The synthesis of Tamsulosin Sulfonic Acid-d4 typically involves several steps that include condensation reactions and hydrogenation processes. One notable method includes:
These methods ensure the production of high-purity compounds suitable for pharmaceutical applications .
The molecular formula for Tamsulosin Sulfonic Acid-d4 is , with a molecular weight of 413.52 g/mol. The presence of deuterium (D) atoms in the structure enhances its stability and provides distinct isotopic properties useful in various analytical techniques.
Tamsulosin Sulfonic Acid-d4 can participate in various chemical reactions, primarily involving:
The reactions typically require controlled conditions such as specific temperatures and pressures to ensure optimal yields and purity levels .
Tamsulosin Sulfonic Acid-d4 acts primarily as an antagonist at alpha-1 adrenergic receptors located in the smooth muscle of the prostate and bladder neck. By blocking these receptors, it leads to relaxation of smooth muscle fibers, resulting in improved urine flow and reduced symptoms associated with BPH.
The mechanism involves:
Tamsulosin Sulfonic Acid-d4 exhibits:
Tamsulosin Sulfonic Acid-d4 serves several important roles in scientific research:
Tamsulosin, a benzensulfonamide derivative, is a selective antagonist of α1A- and α1D-adrenoceptors that mediates smooth muscle relaxation in the prostate and bladder neck. Its therapeutic efficacy in managing lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH) stems from this targeted mechanism [3] [6]. The parent compound's chemical structure comprises a methoxybenzenesulfonic acid core linked to a 2-ethoxyphenoxyethylaminopropyl chain, with a chiral center conferring (R)-stereoselective activity [6]. Tamsulosin Sulfonic Acid represents a key intermediate or metabolite in tamsulosin's pharmacokinetic pathway, retaining the core sulfonamide pharmacophore essential for receptor binding but differing from the clinically administered hydrochloride salt form [1] [7].
Table 1: Key Identifiers of Tamsulosin Sulfonic Acid-d4
Property | Value |
---|---|
CAS Number (unlabeled) | 890708-67-5 |
Molecular Formula | C20H23D4NO6S |
Molecular Weight | 413.52 g/mol |
IUPAC Name | 5-[(2R)-2-[[1,1,2,2-Tetradeuterio-2-(2-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonic acid |
Deuterium Positions | Ethylene linker of the phenoxyethyl side chain |
Deuterium incorporation, exemplified by Tamsulosin Sulfonic Acid-d4, leverages the kinetic isotope effect (KIE) to modulate drug metabolism without significantly altering primary pharmacology. Deuterium (²H) forms stronger carbon bonds (C-D vs. C-H) due to its lower zero-point vibrational energy, potentially reducing the rate of cytochrome P450-mediated oxidative reactions at deuterated sites. This strategic modification aims to prolong half-life, diminish metabolite-related toxicity, or improve exposure profiles [4] [8]. In deuterated tamsulosin analogs, deuterium substitution occurs specifically at the four hydrogen atoms of the ethylene linker (–CH2CH2– → –CD2CD2–) within the 2-(2-ethoxyphenoxy)ethyl side chain. This position is metabolically vulnerable, as oxidative dealkylation or hydroxylation could generate reactive intermediates or inactive metabolites. By attenuating these pathways, deuterium enhances molecular stability for analytical or preclinical purposes [2] [4].
Table 2: Properties of Deuterated vs. Non-deuterated Tamsulosin Sulfonic Acid
Property | Tamsulosin Sulfonic Acid | Tamsulosin Sulfonic Acid-d4 | Significance of Deuteration |
---|---|---|---|
Molecular Formula | C20H27NO6S | C20H23D4NO6S | Mass shift (+4 Da) enables MS distinction |
Molecular Weight | 409.50 g/mol | 413.52 g/mol | Critical for quantitative accuracy |
Metabolic Lability | High at ethylene linker | Reduced at deuterated sites | Enhances stability for metabolite studies |
Tamsulosin Sulfonic Acid-d4 serves as an indispensable internal standard in liquid chromatography-mass spectrometry (LC-MS) bioanalysis due to its near-identical chemical behavior to the non-deuterated analog, differing only by a +4 Da mass shift. This property enables precise quantification of tamsulosin and its metabolites in complex biological matrices (e.g., plasma, urine) by compensating for ionization variability and matrix effects [8]. In metabolite profiling studies, deuterated standards facilitate the differentiation of drug-derived fragments from endogenous compounds, allowing unambiguous mapping of metabolic pathways such as sulfonation, oxidative cleavage, or glucuronidation [4] [6]. Furthermore, they ensure compliance with regulatory requirements for analytical method validation by providing traceable reference materials with defined purity (typically ≥95% isotopic enrichment), as documented in Certificates of Analysis accompanying commercial standards [1] [2] [7]. The application of such isotopically labeled standards significantly enhances the reliability of pharmacokinetic data, enabling robust detection limits in the picomolar range for clinical or preclinical studies [8].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8